

## Navigating Chemical Identity and Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,3-Diiodo-5,5-dimethylhydantoin

Cat. No.: B1295625

Get Quote

An In-depth Examination of CAS 2232-12-4 and the Broader Landscape of Biologically Active Pyrimidine Thioethers

This technical guide addresses the chemical properties and applications of CAS number 2232-12-4, while also exploring the significant therapeutic potential of a structurally related class of compounds, the 2-substituted pyrimidine thioethers, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

## Section 1: 1,3-Diiodo-5,5-dimethylhydantoin (CAS 2232-12-4)

Initial investigations into CAS number 2232-12-4 identify the compound as **1,3-Diiodo-5,5-dimethylhydantoin**. This chemical is primarily recognized for its role as a reagent in organic synthesis rather than for direct biological activity.

### **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **1,3-Diiodo-5,5-dimethylhydantoin** is presented in Table 1.



Property	Value
CAS Number	2232-12-4
Molecular Formula	C5H6I2N2O2
Molecular Weight	379.92 g/mol
Appearance	Cream to light brown crystalline powder
Melting Point	190-194 °C
Solubility	Insoluble in water; soluble in alcohol and methylene chloride
Synonyms	DIH, 1,3-Diiodo-5,5-dimethyl-2,4- imidazolidinedione

### **Synthesis and Applications in Organic Chemistry**

**1,3-Diiodo-5,5-dimethylhydantoin** is a valuable iodinating agent in various chemical transformations. Its synthesis and primary applications are outlined below.

Experimental Protocol: Synthesis of 1,3-Diiodo-5,5-dimethylhydantoin

A common laboratory-scale synthesis involves the reaction of 5,5-dimethylhydantoin with an iodinating agent, such as iodine monochloride, in the presence of a base.

- Materials: 5,5-dimethylhydantoin, Iodine Monochloride, Sodium Hydroxide, Water, Ice.
- Procedure:
  - Dissolve 5,5-dimethylhydantoin in an aqueous solution of sodium hydroxide, cooled in an ice bath to maintain a temperature of 0-5 °C.
  - Slowly add a solution of iodine monochloride to the reaction mixture with vigorous stirring.
  - Continue stirring for a specified period, allowing the reaction to proceed to completion.
  - Collect the resulting precipitate by filtration.



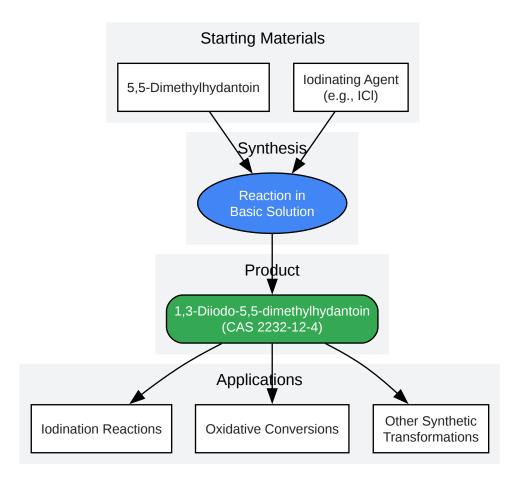
- Wash the solid with cold water to remove any unreacted starting materials and byproducts.
- Dry the product under vacuum to yield **1,3-Diiodo-5,5-dimethylhydantoin**.

#### Applications:

- Iodination Reactions: It serves as an efficient reagent for the iodination of various organic substrates.
- Oxidative Conversions: Used in the preparation of nitriles from the corresponding alcohols and amines.
- Chemoselective Iododesilylation: Employed in the stereospecific iododesilylation of silylated alkenes.
- Sulfonylamidation: Facilitates the preparation of N-benzyl toluenesulfonamides.

Below is a conceptual workflow for the general application of **1,3-Diiodo-5,5-dimethylhydantoin** in organic synthesis.





Click to download full resolution via product page

Caption: Synthesis and application workflow of **1,3-Diiodo-5,5-dimethylhydantoin**.

# Section 2: 2-Substituted Pyrimidine Thioethers - A Class of Biologically Active Molecules

While the initial query focused on a specific CAS number, the chemical name "2-((4-chlorobenzyl)thio)-4-(dimethylamino)-6-methylpyrimidine" points towards a class of compounds with significant interest in drug development: the 2-substituted pyrimidine thioethers. Although a specific CAS number for this exact molecule is not readily available, a closely related compound, 4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine, has been described.

## Properties and Synthesis of a Related Pyrimidine Thioether



Property	Value
Compound Name	4-Chloro-2-((4-chlorobenzyl)thio)-6- methylpyrimidine
Molecular Formula	C12H10Cl2N2S
Molecular Weight	285.2 g/mol

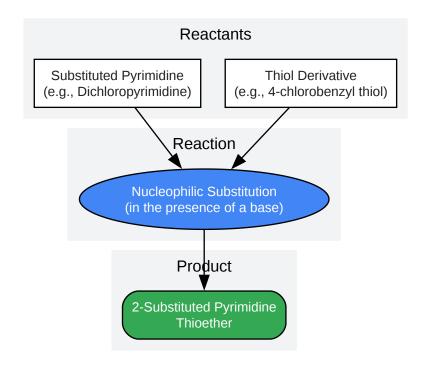
Experimental Protocol: General Synthesis of 2-((4-chlorobenzyl)thio)pyrimidine Derivatives

The synthesis of this class of compounds typically involves the nucleophilic substitution of a halogenated pyrimidine with a thiol.

- Starting Materials: A di-substituted pyrimidine (e.g., 4,6-dichloro-2-methylpyrimidine), 4-chlorobenzyl thiol, and a suitable base.
- Procedure:
  - Dissolve the di-substituted pyrimidine in an appropriate solvent.
  - Add the base to the solution.
  - Introduce 4-chlorobenzyl thiol to the reaction mixture.
  - Stir the reaction at room temperature or with gentle heating until completion, monitored by techniques such as Thin Layer Chromatography (TLC).
  - Upon completion, quench the reaction and extract the product.
  - Purify the crude product using column chromatography or recrystallization.

A generalized workflow for the synthesis of 2-thiopyrimidine derivatives is depicted below.





Click to download full resolution via product page

Caption: General synthesis workflow for 2-substituted pyrimidine thioethers.

### **Biological Activities and Therapeutic Potential**

Pyrimidine derivatives are of great interest in medicinal chemistry due to their diverse pharmacological activities.[1] The introduction of a thioether linkage at the 2-position has been shown to be a successful strategy in the development of novel therapeutic agents. These compounds have been reported to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3]

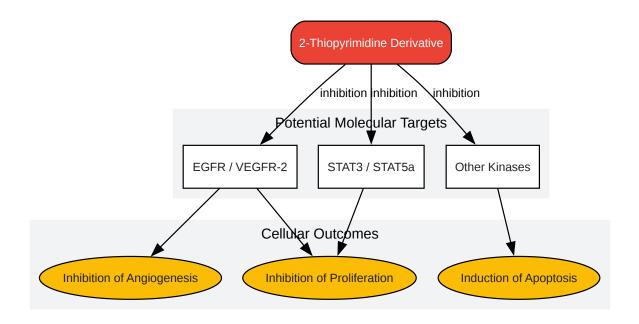
#### **Anticancer Activity:**

Several 2-thiopyrimidine derivatives have demonstrated potent antitumor activity against various cancer cell lines, including leukemia, colon, and breast cancer.[2] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] Others have been found to modulate



the activity of transcription factors like STAT3 and STAT5a, which are often dysregulated in cancer.[6]

A conceptual diagram illustrating potential anticancer mechanisms of 2-thiopyrimidine derivatives is provided below.



Click to download full resolution via product page

Caption: Potential anticancer mechanisms of action for 2-thiopyrimidine derivatives.

Anti-inflammatory and Antimicrobial Activities:

In addition to their anticancer properties, 2-thiopyrimidine derivatives have also been investigated for their anti-inflammatory and antimicrobial effects. Some compounds have shown good anti-inflammatory and analgesic activity in preclinical models.[7] Furthermore, this class of molecules has been explored for its potential to combat various bacterial and fungal pathogens.[8]

#### Conclusion

In summary, while CAS number 2232-12-4 corresponds to **1,3-Diiodo-5,5-dimethylhydantoin**, a useful reagent in organic synthesis, the chemical name provided in the user's topic, "2-((4-



chlorobenzyl)thio)-4-(dimethylamino)-6-methylpyrimidine," directs attention to the therapeutically significant class of 2-substituted pyrimidine thioethers. These compounds represent a promising scaffold for the development of novel drugs targeting a range of diseases, most notably cancer. The continued exploration of the structure-activity relationships within this chemical class holds considerable potential for the discovery of new and effective therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. Synthesis and biological evaluation of 2-thiopyrimidine derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Navigating Chemical Identity and Therapeutic Potential: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295625#cas-number-2232-12-4-properties-and-uses]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com